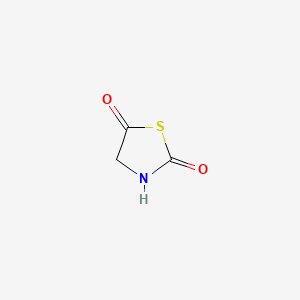

Thiazolidine-2,5-dione

Descripción general

Descripción

Thiazolidine-2,5-dione is a heterocyclic compound with a five-membered ring structure containing sulfur and nitrogen atoms. This compound is known for its diverse pharmacological properties and is a key scaffold in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thiazolidine-2,5-dione can be synthesized through various methods. One common approach involves the reaction of thiourea with α-haloketones under basic conditions. Another method includes the cyclization of N-acylthioureas with α-haloketones . These reactions typically require mild to moderate temperatures and can be carried out in solvents such as ethanol or water.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of green chemistry principles to minimize environmental impact. For example, deep eutectic solvents have been employed as both solvents and catalysts in the synthesis process, resulting in higher yields and reduced waste .

Análisis De Reacciones Químicas

Types of Reactions

Thiazolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .

Aplicaciones Científicas De Investigación

Anticancer Applications

Thiazolidine-2,5-dione derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms.

VEGFR-2 Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis and tumor growth. For instance, a novel derivative demonstrated potent VEGFR-2 inhibitory action with an IC50 value of 0.081 μM, comparable to the reference drug sorafenib (IC50 = 0.061 μM) . This suggests that these compounds could serve as effective anti-angiogenic agents.

Cytotoxicity Against Cancer Cells

Several derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, a series of 5-benzylidene-thiazolidine-2,4-dione derivatives exhibited IC50 values ranging from 0.19 to 3.2 μM against murine leukemia and human cervical carcinoma cells . Another study reported that specific derivatives demonstrated effective antiproliferative activity against HepG2 and HCT116 cancer cell lines .

Antidiabetic Applications

This compound is well-known for its role in diabetes management, particularly as part of the thiazolidinedione class of drugs used to treat type 2 diabetes mellitus.

Clinical Relevance

The clinical relevance of this compound is underscored by established drugs such as rosiglitazone and pioglitazone, which are widely used in diabetes treatment . Their effectiveness in managing blood glucose levels has been well documented.

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has also been a significant area of research.

Broad Spectrum Activity

Studies have shown that these compounds exhibit activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values between 2 to 16 µg/mL against various bacterial strains .

Potential Against Antibiotic Resistance

Given the growing concern over antibiotic resistance, the synthesis of new antimicrobial agents based on this compound could provide alternative treatment options .

Other Pharmacological Activities

Beyond anticancer and antidiabetic applications, this compound derivatives have shown promise in various other therapeutic areas:

Anti-inflammatory Effects

Some studies suggest that these compounds possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Antioxidant Activity

Research indicates that this compound derivatives may exhibit antioxidant effects, contributing to their potential use in preventing oxidative stress-related diseases .

Summary Table: Applications of this compound Derivatives

| Application | Mechanism/Effects | Notable Findings |

|---|---|---|

| Anticancer | VEGFR-2 inhibition | IC50 values: 0.081 μM (potent inhibitor) |

| Cytotoxicity against cancer cells | Effective against various cell lines | |

| Antidiabetic | PPARγ agonism | Used in drugs like rosiglitazone |

| Antimicrobial | Broad spectrum activity | MIC values: 2 to 16 µg/mL against bacteria |

| Anti-inflammatory | Reduces inflammation | Potential for treating chronic inflammatory conditions |

| Antioxidant | Scavenges free radicals | May prevent oxidative stress-related diseases |

Mecanismo De Acción

The mechanism of action of Thiazolidine-2,5-dione involves the activation of PPARγ receptors, which play a crucial role in regulating glucose and lipid metabolism. By binding to these receptors, the compound enhances insulin sensitivity and reduces blood glucose levels. Additionally, it exhibits antimicrobial activity by inhibiting cytoplasmic Mur ligase enzymes and antioxidant activity by scavenging reactive oxygen species (ROS) .

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidine-2,4-dione: Similar in structure but with different pharmacological properties.

Thiazolidinedione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.

Thiazolidin-4-one: Exhibits diverse biological activities, including anticancer and antimicrobial properties

Uniqueness

Thiazolidine-2,5-dione is unique due to its ability to activate PPARγ receptors and its diverse range of biological activities.

Actividad Biológica

Thiazolidine-2,5-dione (TZD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with TZD, including its anticancer, antimicrobial, and antihyperglycemic properties, supported by data tables and relevant research findings.

This compound belongs to a class of compounds known as thiazolidinediones (TZDs), which are characterized by a five-membered ring containing sulfur and nitrogen. The mechanism of action for TZDs primarily involves their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. Activation of PPAR-γ leads to the regulation of genes involved in glucose and lipid metabolism, making TZDs valuable in the treatment of type 2 diabetes mellitus.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, a series of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives were synthesized and evaluated against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Compounds such as 7f demonstrated potent activity with IC50 values indicating significant cytotoxicity against these cell lines .

Case Study: Antiproliferative Effects

A study conducted by Patil et al. reported on new derivatives of thiazolidine-2,4-dione that exhibited varying degrees of antiproliferative activity against seven tumor cell lines. Notably, the compound 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide showed remarkable effects against breast cancer MCF-7 and leukemia K562 cell lines .

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. A study assessing the antimicrobial activity of various thiazolidine derivatives found that they exhibited significant activity against Gram-positive bacteria. Minimum inhibitory concentrations (MIC) ranged from 2 to 16 µg/mL for different derivatives .

Table: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 4 | Staphylococcus aureus |

| Compound B | 8 | Escherichia coli |

| Compound C | 16 | Bacillus subtilis |

Antihyperglycemic Effects

Thiazolidine derivatives are recognized for their antihyperglycemic effects. They enhance insulin sensitivity and reduce blood glucose levels through PPAR-γ activation. Research has shown that these compounds can effectively lower blood sugar levels in diabetic models .

Table: Antihyperglycemic Activity

| Compound | Effect on Blood Glucose (%) | Model Used |

|---|---|---|

| Rosiglitazone | -30% | STZ-induced diabetes |

| Pioglitazone | -25% | Alloxan-induced diabetes |

Pharmacokinetic Properties

Pharmacokinetic studies indicate that thiazolidinedione derivatives exhibit favorable absorption characteristics with high gastrointestinal absorption rates. However, some derivatives showed limitations regarding blood-brain barrier permeability .

Propiedades

IUPAC Name |

1,3-thiazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHGEDCARBQXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)SC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337436 | |

| Record name | 2,5-Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-97-8 | |

| Record name | 2,5-Thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,5-Thiazolidinediones (TZDs) have proven useful as reagents in peptide synthesis. Specifically, they can act as "carboxyl activating groups" enabling the formation of peptide bonds in aqueous solutions. [, ] This is a significant advantage as traditional peptide synthesis often requires harsh organic solvents.

A: The presence of the thiazolidine ring with its two carbonyl groups is central to the reactivity of 2,5-thiazolidinedione. [] The carbonyl groups are electrophilic, making the adjacent carbon atoms susceptible to nucleophilic attack. This is particularly relevant in reactions with Grignard reagents, as demonstrated in studies exploring the action of organomagnesium compounds on 2-mercapto-4-arylidene-5-thiazolidones and 4-arylidene-2,5-thiazolidinediones. []

A: Yes, 2,5-thiazolidinedione derivatives have shown promise as building blocks for synthesizing molecules with potential biological activity. For example, researchers have synthesized novel hybrid molecules incorporating both thiazolidinedione and 1,3,4-oxadiazole rings. [] These hybrids exhibited promising α-amylase and α-glucosidase inhibitory activity in vitro and showed antihyperglycemic effects in a Drosophila melanogaster model, suggesting potential for developing new antidiabetic agents. []

A: Various spectroscopic methods are employed to characterize 2,5-thiazolidinedione derivatives. These include Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, 13C-NMR, and mass spectrometry (MS). [] These techniques provide information on the compound's functional groups, structure, and molecular weight. Interestingly, the 13C-H nuclear magnetic resonance signal of 2,5-thiazolidinediones has been utilized as an internal standard for quantitative studies during peptide synthesis. []

A: Yes, research has explored the application of 2,5-thiazolidinedione in the synthesis of nucleoside analogs. A study investigated the synthetic use of ribosyl derivatives of 2,4- and 2,5-thiazolidinediones. [, ] The researchers successfully synthesized derivatives by reacting silylated thiazolidinedione with triacylribofuranosyl bromide in acetonitrile, utilizing mercury bromide as a catalyst. [] This highlights the potential of 2,5-thiazolidinedione as a scaffold for developing novel nucleoside analogs, which could have implications for antiviral or anticancer drug development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.